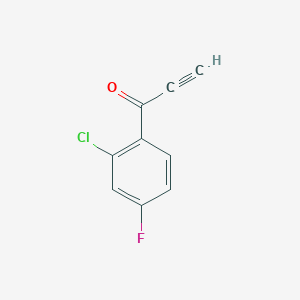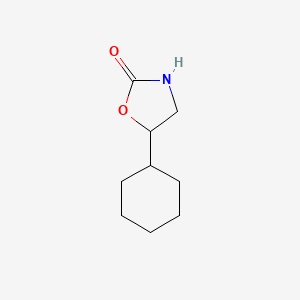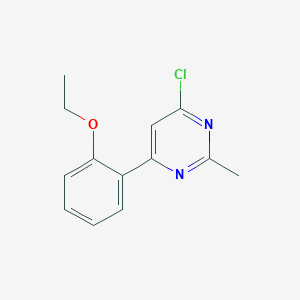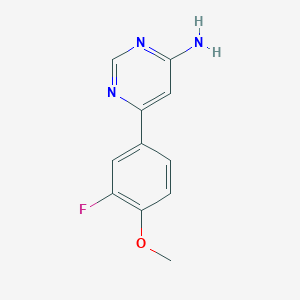![molecular formula C14H8ClF3O3 B1466960 4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid CAS No. 1354960-58-9](/img/structure/B1466960.png)
4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid
概要
説明
“4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid” is a chemical compound with the CAS Number: 78161-82-7 . It has a molecular weight of 282.22 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid derivatives has been studied . The derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The reaction involved the use of TFMP by nucleophilic substitution with a variety of alkylating agents by N-alkylation .Molecular Structure Analysis
The IUPAC Name of the compound is 4-[4-(trifluoromethyl)phenoxy]benzoic acid . The InChI Code is 1S/C14H9F3O3/c15-14(16,17)10-3-7-12(8-4-10)20-11-5-1-9(2-6-11)13(18)19/h1-8H, (H,18,19) .Chemical Reactions Analysis
The nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid was studied under continuous flow conditions . The effects of key operating parameters were characterized. The optimized reaction temperature, M-ratio, and N/S were found to be 308 K, 1.6, and 0.57, respectively .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 282.22 .科学的研究の応用
Development of Novel Fluorescence Probes
Research has led to the synthesis of novel fluorescence probes for detecting highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and hypochlorite (−OCl). These probes, including 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs, can selectively and dose-dependently fluoresce upon reaction with hROS and −OCl, offering tools to study the roles of hROS and −OCl in biological and chemical applications (Setsukinai et al., 2003).
Antioxidation Activity of Polymer Beads
Antioxidation activity has been investigated through the synthesis of chloromethylstyrene-tetraethyleneglycol dimethacrylate copolymer beads having various phenolic derivatives immobilized via amide bond. The resins prepared have shown high inhibition ability against the generation of hydroperoxide, acting as radical scavengers during the generation of 1,4-dioxane hydroperoxide by UV irradiation in the presence of oxygen, indicating their potential in antioxidative applications (Nonaka et al., 2005).
Treatment of Herbicides with Membrane Bioreactor Technology
A study on membrane bioreactor (MBR) technology for the treatment of phenoxyacetic and benzoic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has demonstrated the technology's efficiency in reducing these toxic herbicides by more than 99% within 12 days. This suggests MBR's potential as an environmentally friendly method for treating toxic agricultural chemicals (Ghoshdastidar & Tong, 2013).
Synthesis and Antibacterial Activity of New Compounds
Research into the synthesis of new biologically active molecules incorporating 4-fluorophenyl groups, such as 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones, has led to compounds showing promising antibacterial activities. This highlights the potential for developing new antibacterial agents based on modifications of the phenyl group (Holla, Bhat, & Shetty, 2003).
作用機序
While specific information on the mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid was not found, it’s worth noting that related compounds have been studied for their analgesic potential . These compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-12-6-5-10(7-11(12)14(16,17)18)21-9-3-1-8(2-4-9)13(19)20/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDNABJYNDLVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


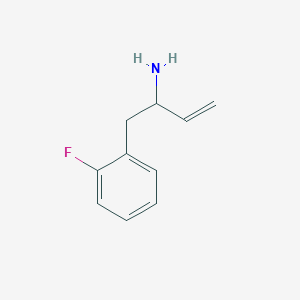

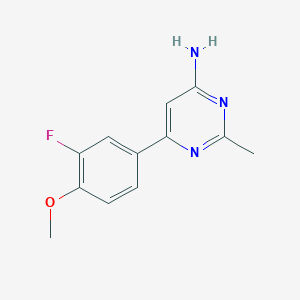
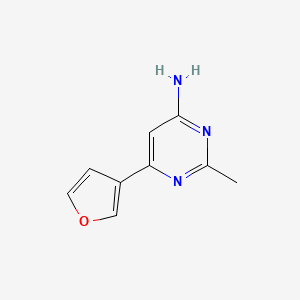


![2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B1466887.png)

![2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466890.png)
![2-(Methylamino)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466892.png)
